molecular formula C18H22N4O3 B2569892 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide CAS No. 1396811-52-1

3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide

Cat. No. B2569892
CAS RN: 1396811-52-1
M. Wt: 342.399
InChI Key: XWIAHVAGUQNLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide” is a derivative of morpholinopyrimidine . It is one of the newly synthesized compounds that have shown potential in inhibiting the production of Nitric Oxide (NO) at non-cytotoxic concentrations .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Anticonvulsant Activity : Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, related to 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide, have been synthesized and evaluated for anticonvulsant activities. These compounds displayed broad spectra of activity in preclinical seizure models and demonstrated better safety profiles than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

  • Topical Drug Delivery : Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid have been synthesized for topical drug delivery as potential prodrugs of naproxen. These compounds, related to the chemical structure of interest, showed improved skin permeation, indicating potential for enhanced topical drug delivery (Rautio et al., 2000).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnagenone and khellinone, which include structures similar to 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide, have been synthesized. These compounds demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Molecular Imaging and Disease Research

  • Parkinson's Disease Imaging : A study on the synthesis of [11C]HG-10-102-01, a molecule structurally related to 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide, for imaging of LRRK2 enzyme in Parkinson's disease has been conducted. This highlights its potential application in neuroimaging and Parkinson's disease research (Wang et al., 2017).

Mechanism of Action

The compound has shown to dramatically reduce iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . Molecular docking studies suggest that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-5-2-14(3-6-15)4-7-18(23)21-16-12-17(20-13-19-16)22-8-10-25-11-9-22/h2-3,5-6,12-13H,4,7-11H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIAHVAGUQNLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.